Methyl 6-amino-3-bromo-2-methoxybenzoate

Description

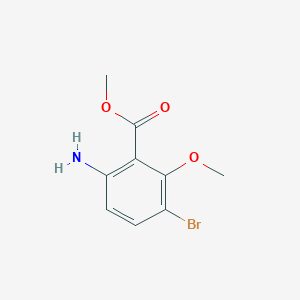

Methyl 6-amino-3-bromo-2-methoxybenzoate (CAS 681247-48-3) is a substituted benzoate ester with the molecular formula C₉H₁₀BrNO₃ and a molar mass of 260.08 g/mol . The compound features a benzoate backbone with three functional groups: an amino (-NH₂) group at the 6-position, a bromine atom at the 3-position, and a methoxy (-OCH₃) group at the 2-position. This unique substitution pattern makes it a valuable intermediate in pharmaceutical and agrochemical research, particularly in synthesizing novel bioactive molecules .

Properties

Molecular Formula |

C9H10BrNO3 |

|---|---|

Molecular Weight |

260.08 g/mol |

IUPAC Name |

methyl 6-amino-3-bromo-2-methoxybenzoate |

InChI |

InChI=1S/C9H10BrNO3/c1-13-8-5(10)3-4-6(11)7(8)9(12)14-2/h3-4H,11H2,1-2H3 |

InChI Key |

BUNNNSIWJYZEHF-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=CC(=C1C(=O)OC)N)Br |

Origin of Product |

United States |

Comparison with Similar Compounds

Positional Isomers

Positional isomers differ in the arrangement of substituents on the aromatic ring. Key examples include:

Notes:

- The isomer Methyl 6-amino-2-bromo-3-methoxybenzoate (CAS 1340366-76-8) shares the same molecular formula but differs in bromine and methoxy group positions. This minor structural change can significantly alter electronic effects and steric hindrance, impacting reactivity in coupling reactions or drug-receptor interactions .

Substituent Variations

Replacing functional groups alters physicochemical properties and applications:

Key Findings :

- The carboxylic acid derivative (6-Bromo-2-fluoro-3-methoxybenzoic acid ) is more polar and acidic due to the -COOH group, making it suitable for ionic interactions in agrochemical formulations .

- The ester group in this compound enhances solubility in organic solvents, favoring its use in cross-coupling reactions (e.g., Suzuki-Miyaura) .

Related Benzoate Esters

Comparing with structurally simpler esters highlights the role of functional groups:

Research Insights :

- Methyl salicylate lacks halogen and amino groups, limiting its utility in medicinal chemistry but enhancing its volatility for applications in fragrances .

- Methyl 2-benzoylamino-3-oxobutanoate demonstrates how amino and carbonyl groups enable cyclization reactions to form nitrogen-containing heterocycles, a strategy applicable to the target compound .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.